molecular formula C21H25ClN2O2 B2952409 N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide CAS No. 953933-15-8

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide

Cat. No. B2952409
CAS RN: 953933-15-8
M. Wt: 372.89
InChI Key: KWJWMJSYPDQVAD-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide, also known as BPCA, is a chemical compound that has been widely used in scientific research for its various applications. It is a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool in studying the role of this receptor in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Evaluation in Drug Development

  • Anticonvulsant Activity : A study by El Kayal et al. (2022) explored the synthesis of 1-benzylsubstituted derivatives of a related compound for potential anticonvulsant activity. This research contributes to the understanding of the pharmacophore role of cyclic amide fragments in anticonvulsant drugs.

  • Photovoltaic Efficiency Modeling : A related compound was studied for its potential use in dye-sensitized solar cells (DSSCs) by Mary et al. (2020). This suggests a possible application in renewable energy technologies.

  • Synthesis of Phenoxy Amide Derivatives : Research by Wang et al. (2011) involved synthesizing new derivatives of N-substituted phenoxy acetamide, highlighting the compound's versatility in creating new chemical entities.

  • Anticancer Activity : A study by Yurttaş et al. (2015) evaluated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for potential anticancer activity, indicating the compound's relevance in cancer research.

Other Applications

  • Non-linear Optical Activity : The study by Mary et al. (2020) also looked into the non-linear optical (NLO) activity of related compounds, suggesting applications in optical technologies.

  • Molecular Docking Analysis : The compound's structure has been used for molecular docking analysis in drug discovery processes, as demonstrated in the research by Al-Ostoot et al. (2020).

  • Antimicrobial Nano-Materials : Derivatives of the compound were investigated for their antimicrobial activities, as per the study by Mokhtari & Pourabdollah (2013), suggesting its potential in developing antimicrobial agents.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c22-19-6-8-20(9-7-19)26-16-21(25)23-14-17-10-12-24(13-11-17)15-18-4-2-1-3-5-18/h1-9,17H,10-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJWMJSYPDQVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide

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